

EMD-132338 (Tepotinib) in Combination Therapy: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: EMD-132338

Cat. No.: B15604631

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **EMD-132338** (Tepotinib) in combination therapies against other alternatives, supported by experimental data from clinical trials.

Tepotinib is a potent and highly selective oral inhibitor of the MET receptor tyrosine kinase.^[1] Aberrant MET signaling, often through gene amplification, is a known mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).^{[2][3]} This has led to the clinical investigation of Tepotinib in combination with EGFR TKIs to overcome this resistance. This guide compares the efficacy and safety of Tepotinib-based combination therapies with other MET inhibitor combinations in similar patient populations.

Quantitative Data Summary

The following tables summarize the clinical trial data for Tepotinib and its alternatives in combination therapies for MET-driven NSCLC, particularly in the context of EGFR TKI resistance.

Table 1: Efficacy of Tepotinib in Combination with EGFR TKIs

Clinical Trial	Combination Therapy	Patient Population	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
INSIGHT (Phase II)[4][5][6]	Tepotinib + Gefitinib	EGFR-mutant, MET-amplified NSCLC with acquired resistance to 1st/2nd-gen EGFR TKI	66.7%	16.6 months	37.3 months
INSIGHT 2 (Phase II)[7]	Tepotinib + Osimertinib	EGFR-mutant NSCLC with acquired resistance to 1st-line osimertinib due to MET amplification	54.5% (in patients with ≥9 months' follow-up)	16.6 months (from INSIGHT study with gefitinib)	37.3 months (from INSIGHT study with gefitinib)

Table 2: Efficacy of Alternative MET Inhibitor Combination Therapies

Clinical Trial	Combination Therapy	Patient Population	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Duration of Response (DoR)
Phase Ib/II Study[8][9][10][11]	Capmatinib + Gefitinib	EGFR-mutant, MET-dysregulated NSCLC with acquired resistance to EGFR TKI	47% (in patients with high MET amplification, GCN ≥ 6)	Not Reported	Not Reported
SAVANNAH (Phase II)[12][13][14][15][16]	Savolitinib + Osimertinib	EGFR-mutant, MET-amplified/overexpressed NSCLC with progression on osimertinib	56%	7.4 months	6.1 weeks (median time to response)
Phase I Trial (NCT00585195)[17]	Crizotinib	MET-amplified advanced NSCLC	33% (in patients with high MET amplification)	Not Reported	35 weeks
Co-MET Study[18]	Crizotinib	Advanced NSCLC with high MET gene copy number (≥ 7)	40.0%	5.7 months	7.6 months

Table 3: Safety Profile of Tepotinib (from VISION Trial - Monotherapy)[19][20][21]

Adverse Event (AE)	Any Grade	Grade ≥ 3
Peripheral Edema	67.7%	11.8%
Nausea	23.3%	0.6%
Diarrhea	22.7%	0.3%
Increased Blood Creatinine	22.0%	1.3%
Hypoalbuminemia	25.2%	3.8%
Increased Alanine Aminotransferase (ALT)	14.1%	2.2%
Increased Aspartate Aminotransferase (AST)	11.2%	1.9%
Increased Amylase	10.5%	1.9%

Note: Data for combination therapy safety profiles are often reported with high variability and are dependent on the specific combination partner. The most common adverse events for Capmatinib plus Gefitinib included nausea, peripheral edema, decreased appetite, and rash. [\[11\]](#)

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are crucial for the interpretation and comparison of data. Below are key aspects of the methodologies employed in these studies.

MET Amplification Detection

- Fluorescence In Situ Hybridization (FISH): This is considered the gold standard for detecting gene amplification.[\[22\]](#)[\[23\]](#) The criteria for MET amplification in clinical trials often involve a MET gene copy number (GCN) of ≥ 5 or a MET/CEP7 ratio of ≥ 2 .[\[5\]](#)[\[7\]](#) However, different studies may use slightly different cut-off values.[\[17\]](#)[\[24\]](#)
- Next-Generation Sequencing (NGS): NGS is increasingly used to assess MET amplification. [\[22\]](#)[\[23\]](#)[\[25\]](#)[\[26\]](#) While it offers the advantage of simultaneously detecting other genomic

alterations, defining a standardized cut-off for amplification can be challenging, and its sensitivity compared to FISH can vary.[\[23\]](#)[\[26\]](#)

Patient Selection Criteria (General Overview)

- Histologically confirmed advanced or metastatic NSCLC.
- Documented activating EGFR mutation.
- Acquired resistance to a prior EGFR TKI.
- Evidence of MET amplification or overexpression, as determined by central laboratory testing (FISH or IHC).[\[13\]](#)[\[27\]](#)
- ECOG performance status of 0 or 1.[\[27\]](#)

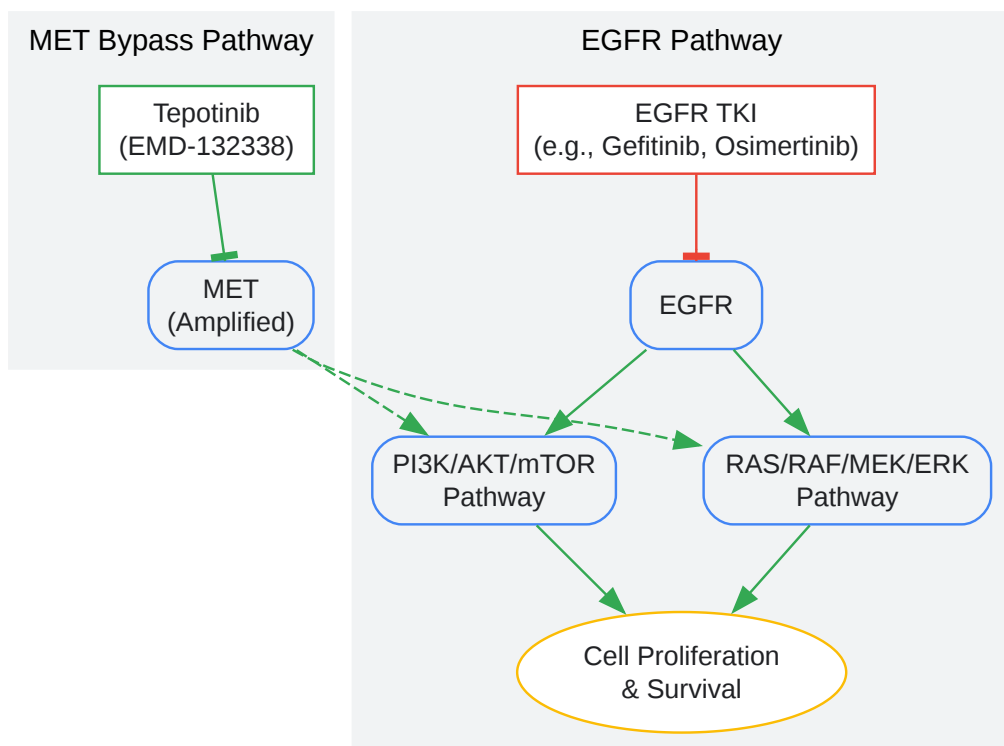
Efficacy and Safety Assessment

- Tumor response is typically evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[\[28\]](#)
- Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).[\[20\]](#)

Visualizations

Signaling Pathway: EGFR TKI Resistance via MET Amplification

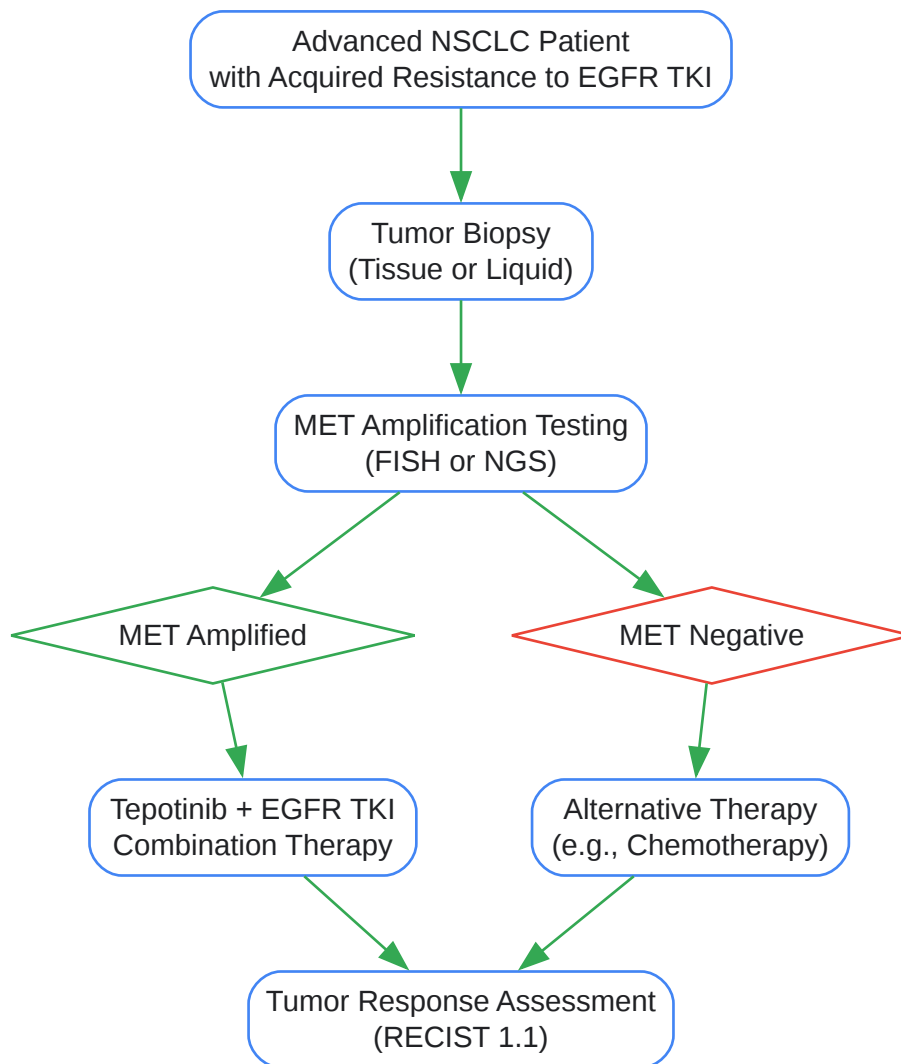
EGFR TKI Resistance Mediated by MET Amplification

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Caption: EGFR TKI resistance pathway via MET amplification.

Experimental Workflow: Patient Stratification and Treatment

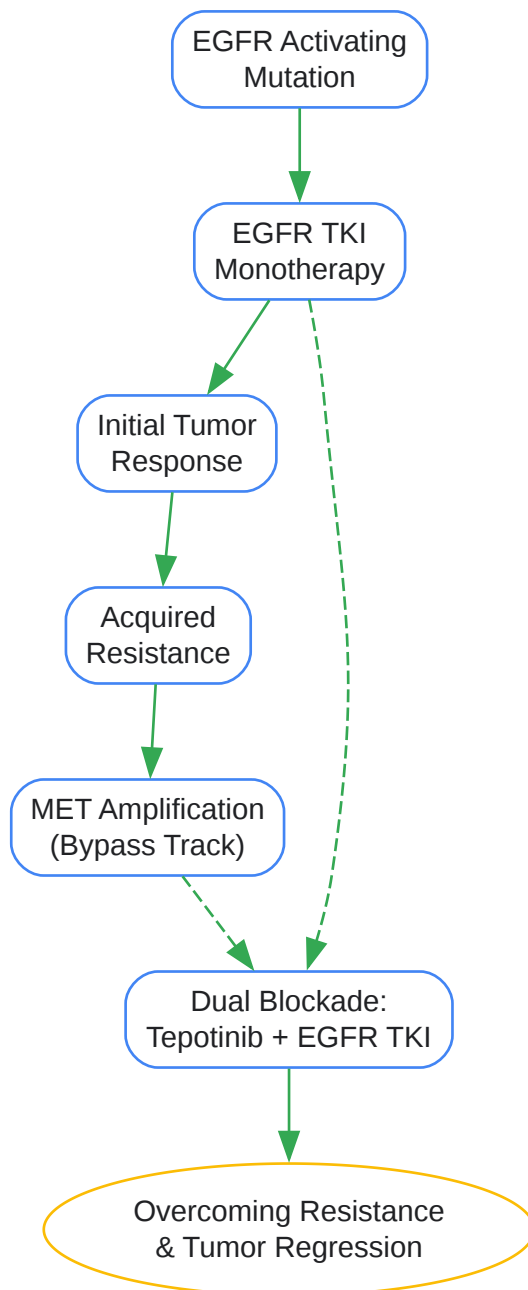
Patient Stratification and Combination Therapy Workflow

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Caption: Workflow for patient selection and treatment.

Logical Relationship: Combination Therapy Rationale

Rationale for MET and EGFR Inhibitor Combination

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Caption: Logic of combining MET and EGFR inhibitors.

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